molecular formula C6H5N3S B175906 Thiazolo[4,5-b]pyridin-2-amine CAS No. 13575-41-2

Thiazolo[4,5-b]pyridin-2-amine

Cat. No. B175906
CAS RN: 13575-41-2
M. Wt: 151.19 g/mol
InChI Key: IEYYNUMVUFLNAZ-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridin-2-amine is a chemical compound with the CAS Number: 13575-41-2 . It has a molecular weight of 151.19 . It appears as a yellow to brown solid .


Synthesis Analysis

The efficient synthesis of thiazolo pyridine 2-amine can be achieved by the reaction of 2-amino pyridine with ammonium thiocyanate . This reaction is carried out in the presence of ceric ammonium nitrate and Dimethyl Sulphoxide as a solvent .


Molecular Structure Analysis

The InChI code for Thiazolo[4,5-b]pyridin-2-amine is 1S/C6H5N3S/c7-6-9-5-4 (10-6)2-1-3-8-5/h1-3H, (H2,7,8,9) . The InChI key is IEYYNUMVUFLNAZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .


Physical And Chemical Properties Analysis

Thiazolo[4,5-b]pyridin-2-amine is a yellow to brown solid . It has a molecular weight of 151.19 and is typically stored in a refrigerator .

Scientific Research Applications

Estrogen Receptor Ligands

Thiazole analogs, including Thiazolo[4,5-b]pyridin-2-amine, can serve as ligands for estrogen receptors. These compounds can mimic or block the hormone estrogen in the body, potentially serving as treatments for hormone-related conditions .

Neuropeptide Activity

These compounds have been found to act on neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. They may influence brain function and could be relevant in neurological research .

Adenosine Receptor Interaction

Thiazolo[4,5-b]pyridin-2-amine may interact with Y5 adenosine receptors. These receptors play a role in various physiological processes including cardiovascular function, pain perception, and sleep regulation .

Antifungal Applications

Some synthesized compounds of this class have exhibited excellent antifungal activity against various fungi species, suggesting potential use in treating fungal infections .

Antioxidant Properties

Recent advances have identified Thiazolo[4,5-b]pyridin-2-amine derivatives with high antioxidant activities. Antioxidants are important for protecting cells from damage caused by free radicals .

Anti-inflammatory Effects

These compounds have also been reported to possess anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases .

Antitumor Activities

A series of novel Thiazolo[4,5-b]pyridines have been developed that exhibit antitumor activities. This suggests potential applications in cancer research and therapy .

Herbicidal Potential

Some derivatives have been found to have herbicidal activities, indicating possible use in agriculture to control weeds without harming crops .

Each of these applications represents a unique field where Thiazolo[4,5-b]pyridin-2-amine and its derivatives could have significant scientific and therapeutic implications.

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Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridin-2-amine is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists . This suggests that the primary targets of Thiazolo[4,5-b]pyridin-2-amine could be histamine H3 receptors.

Mode of Action

It’s known that histamine h3 receptor antagonists work by blocking the action of histamine at the h3 receptor, which may lead to increased release of neurotransmitters like acetylcholine, dopamine, and norepinephrine . This can result in a variety of effects depending on the specific neurotransmitter’s function.

Biochemical Pathways

Given its potential role as a histamine h3 receptor antagonist , it may influence the histaminergic system and related biochemical pathways. This could potentially affect a variety of physiological processes, including sleep-wake regulation, cognitive processes, and inflammatory responses.

Result of Action

Thiazolo[4,5-b]pyridin-2-amine has been reported to exhibit a broad spectrum of pharmacological activities . These include antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities. The specific molecular and cellular effects would depend on the particular activity and the biological context.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P310, P338, P351 .

properties

IUPAC Name

[1,3]thiazolo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYYNUMVUFLNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609233
Record name [1,3]Thiazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[4,5-b]pyridin-2-amine

CAS RN

13575-41-2
Record name [1,3]Thiazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[4,5-b]pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Thiazolo[4,5-b]pyridin-2-amine synthesized?

A1: Thiazolo[4,5-b]pyridin-2-amine (compound A in []) is synthesized by reacting 2-aminopyridine with ammonium thiocyanate in the presence of glacial acetic acid []. This reaction forms the thiazolo[4,5-b]pyridine ring system.

Q2: What are the potential applications of Thiazolo[4,5-b]pyridin-2-amine derivatives in medicinal chemistry?

A2: The research highlights the synthesis of various derivatives of Thiazolo[4,5-b]pyridin-2-amine, including azetidinone, thiazolidinone, and imidazolidinone derivatives []. These derivatives were characterized using techniques like FTIR and 1H-NMR spectroscopy. While the research focuses on synthesis and characterization, it suggests these derivatives hold potential as chemotherapeutic agents and could be further explored for antimicrobial activities [, ].

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